Rubiflavin - 11016-71-0

Rubiflavin

Catalog Number: EVT-280552
CAS Number: 11016-71-0
Molecular Formula: C41H50N2O10
Molecular Weight: 730.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rubiflavin belongs to the pluramycin family of antitumor antibiotics.
Overview

Rubiflavin, commonly known as riboflavin or Vitamin B2, is a water-soluble vitamin that plays a crucial role in various biological processes. It is essential for the metabolism of carbohydrates, fats, and proteins, and is a precursor to the coenzymes flavin mononucleotide and flavin adenine dinucleotide, which are involved in numerous enzymatic reactions. Riboflavin is produced by plants, fungi, and bacteria but not by animals, necessitating dietary intake for human health.

Source

Riboflavin can be sourced from various microorganisms, including filamentous fungi such as Ashbya gossypii and bacteria like Corynebacterium ammoniagenes and Bacillus subtilis. These microorganisms are utilized in industrial fermentation processes to produce riboflavin commercially. Additionally, riboflavin is found naturally in foods such as dairy products, eggs, green leafy vegetables, nuts, and enriched cereals.

Classification

Riboflavin belongs to the class of compounds known as flavins. It is classified as a vitamin due to its essential role in human nutrition. In terms of chemical classification, it is categorized as a heterocyclic compound containing a ribityl side chain.

Synthesis Analysis

Methods

Riboflavin can be synthesized through three primary methods:

  1. Total Chemical Synthesis: This method involves multi-step chemical reactions starting from simple organic compounds.
  2. Chemical Semi-Synthesis: This approach combines chemical synthesis with biological processes to enhance yield.
  3. Microbial Fermentation: This is the most common industrial method for riboflavin production, utilizing genetically modified microorganisms to optimize yield.

Technical Details

In microbial fermentation, strains such as Bacillus subtilis have been genetically engineered to improve riboflavin production significantly. For instance, one study reported yields exceeding 20 grams per liter using specific nutrient media optimized for fermentation conditions . The fermentation process typically involves optimizing media components such as glucose and nitrogen sources while controlling environmental factors like pH and temperature .

Molecular Structure Analysis

Structure

Rubiflavin has the molecular formula C₁₊H₁₈N₄O₆P and features a distinct molecular structure characterized by a flavin nucleus attached to a ribityl side chain. The structure consists of three fused rings: a bicyclic isoalloxazine ring system and a ribityl side chain.

Data

  • Molecular Weight: Approximately 376.37 g/mol
  • Melting Point: 280 °C (decomposes)
  • Solubility: Soluble in water; slightly soluble in alcohol.
Chemical Reactions Analysis

Reactions

Riboflavin participates in various biochemical reactions:

  1. Conversion to Flavin Mononucleotide (FMN): Riboflavin is phosphorylated by riboflavin kinase.
  2. Conversion to Flavin Adenine Dinucleotide (FAD): FMN is further converted to FAD by FAD synthetase.

These conversions are crucial for its role as a coenzyme in redox reactions involving dehydrogenases and oxidases .

Technical Details

The enzymatic reactions converting riboflavin to its coenzymes involve specific substrates and cofactors:

  • Riboflavin + ATP → FMN + ADP + Pi
  • FMN + ATP → FAD + AMP + PPi

These reactions are vital for cellular respiration and energy production.

Mechanism of Action

Process

Riboflavin acts primarily through its derivatives FMN and FAD, which serve as cofactors for various enzymes involved in metabolic pathways:

  • Electron Transport Chain: FAD participates in the electron transport chain, facilitating ATP production through oxidative phosphorylation.
  • Antioxidant Defense: FMN acts as an electron carrier in redox reactions that help mitigate oxidative stress within cells.

Data

Studies have shown that flavins are involved in approximately 70-80 flavoenzymes responsible for crucial biochemical transformations across different organisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow-orange crystalline powder.
  • Odor: Odorless.
  • Taste: Slightly bitter.

Chemical Properties

  • Stability: Sensitive to light; should be stored away from direct sunlight.
  • pH Sensitivity: Stable at neutral pH but can degrade under acidic or alkaline conditions.
Applications

Scientific Uses

Riboflavin has several applications:

  1. Nutritional Supplementation: Used to prevent and treat riboflavin deficiency (ariboflavinosis).
  2. Food Fortification: Added to cereals and dairy products to enhance nutritional value.
  3. Pharmaceuticals: Utilized in formulations for energy metabolism support.
  4. Analytical Chemistry: Employed as a standard in various analytical methods including high-performance liquid chromatography .

Properties

CAS Number

11016-71-0

Product Name

Rubiflavin

IUPAC Name

10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(Z)-prop-1-enyl]oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione

Molecular Formula

C41H50N2O10

Molecular Weight

730.8 g/mol

InChI

InChI=1S/C41H50N2O10/c1-11-12-28-41(6,53-28)29-16-25(44)30-18(2)13-23-32(38(30)52-29)37(48)33-31(36(23)47)21(26-15-24(42(7)8)34(45)19(3)50-26)14-22(35(33)46)27-17-40(5,43(9)10)39(49)20(4)51-27/h11-14,16,19-20,24,26-28,34,39,45-46,49H,15,17H2,1-10H3/b12-11-/t19-,20+,24-,26-,27-,28?,34-,39-,40+,41?/m1/s1

InChI Key

MWOCAJJNPFWEJP-QZPTXFEZSA-N

SMILES

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5C6CC(C(C(O6)C)O)N(C)C)C7CC(C(C(O7)C)O)(C)N(C)C)O

Solubility

Soluble in DMSO

Synonyms

Rubiflavin; B 17476; B-17476; B17476;

Canonical SMILES

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5C6CC(C(C(O6)C)O)N(C)C)C7CC(C(C(O7)C)O)(C)N(C)C)O

Isomeric SMILES

C/C=C\C1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)N(C)C)[C@H]7C[C@]([C@@H]([C@@H](O7)C)O)(C)N(C)C)O

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